molecular formula C17H17ClN3+ B13368040 1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13368040
M. Wt: 298.8 g/mol
InChI Key: QHFSFPBVTUSNMQ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both chlorobenzyl and methylbenzyl groups attached to a triazolium core, imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired triazolium salt. The reaction conditions, including temperature and solvent choice, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazolium core can undergo nucleophilic substitution reactions, where the chlorobenzyl or methylbenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolium oxides, while reduction can produce triazolium hydrides. Substitution reactions can result in a variety of functionalized triazolium derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes, while its anticancer effects could be due to the inhibition of specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-4-ium
  • 1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,3-triazol-4-ium
  • 1-(2-chlorophenyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Uniqueness

1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific combination of chlorobenzyl and methylbenzyl groups attached to the triazolium core. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential for specialized uses in research and industry.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-6-8-15(9-7-14)10-20-12-19-21(13-20)11-16-4-2-3-5-17(16)18/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

QHFSFPBVTUSNMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(N=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

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